5'-Dehydroadenosine
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Overview
Description
5'-dehydroadenosine is a member of the class of adenosines that is 5'-dehydro derivative of adenosine.
Scientific Research Applications
1. Enzyme Studies and Radical Intermediates
5'-Dehydroadenosine is crucial in studying enzyme reactions, particularly in the context of radical intermediates. For example, an allylic analogue of the 5'-deoxyadenosyl radical, a key player in the reaction of lysine 2,3-aminomutase (LAM), was characterized. This study shed light on the structural aspects and kinetics of the radical intermediate, broadening our understanding of enzymatic mechanisms involving 5'-deoxyadenosyl radicals (Magnusson, Reed, & Frey, 2001).
2. Nucleic Acid Methylation Analysis
This compound is instrumental in analyzing nucleic acid methylation. It has been used to determine DNA and RNA methylation in circulating tumor cells (CTCs) by mass spectrometry, providing insights into the roles of nucleic acid modifications in cancer development (Huang et al., 2016).
3. Development of Inhibitors for Enzymatic Reactions
Research on 5'-deoxy-5'-ureidoadenosine, a derivative of this compound, has contributed to the development of potent inhibitors for S-adenosylhomocysteine hydrolase (SAH). These inhibitors are designed based on the ability of the 5'-ureido group to form multiple hydrogen bonds, which is crucial in binding with active site residues of SAH (Wang et al., 2007).
4. Affinity Labeling in Proteins
This compound derivatives have been used as bifunctional affinity labels for nucleotide binding sites in proteins. For instance, 5'-p-(fluorosulfonyl)benzoyl-8-azidoadenosine (5'-FSBAzA) was synthesized to react with specific amino acids in enzymes, thereby identifying regulatory nucleotide binding sites (Dombrowski & Colman, 1989).
5. Insight into DNA Adduct Formation
Studies involving this compound have provided critical insights into the formation of DNA adducts, especially in the context of carcinogenic processes. These insights help understand the molecular mechanisms behind the formation of DNA adducts, which are crucial in cancer research (Melikian et al., 1984).
6. Understanding Enzyme Mechanisms
Research on this compound has contributed to a deeper understanding of enzyme mechanisms. For example, studies on S-adenosylhomocysteinase have proposed mechanisms involving the oxidation of this compound and its role in enzyme catalysis, providing valuable insights into enzymatic reactions (Palmer & Abeles, 1979).
Properties
CAS No. |
3110-98-3 |
---|---|
Molecular Formula |
C10H11N5O4 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-4,6-7,10,17-18H,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
CWNMDMYGRVHXDR-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C=O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N |
Synonyms |
adenosine-5'-carboxaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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